

The Foundation: Understanding Chemical Oxygen Demand (COD)

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Compound of Interest

Compound Name: *Ferrous ammonium sulfate
hexahydrate*

Cat. No.: *B148024*

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Chemical Oxygen Demand (COD) is a critical water quality parameter that measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in a sample.^{[1][2]} The test quantifies the amount of a specific oxidant, potassium dichromate ($K_2Cr_2O_7$), that reacts with the sample under controlled conditions.^[1] The amount of oxidant consumed is then expressed in terms of its oxygen equivalence.^[1] This measurement is widely used to assess the degree of pollution in water bodies, determine the efficiency of wastewater treatment plants, and calculate pollution loads.

The standard method involves refluxing a sample in a strongly acidic solution with a known excess of potassium dichromate.^[3] After digestion, the remaining unreduced dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS), commonly known as Mohr's salt, to determine the amount of dichromate consumed.^{[3][4]}

The Titration Endpoint: A Sharp Color Change

The endpoint of the titration is visualized by a sharp color change from blue-green to reddish-brown, facilitated by an ortho-phenanthroline ferrous complex (ferroin) indicator.^[5] This distinct color change is crucial for accurate determination of the titrant volume.

Troubleshooting Guide: Tackling Common Interferences

This section addresses specific issues you might encounter during your COD analysis, with a focus on the prevalent problem of chloride interference.

Issue 1: My COD results are unexpectedly high and not reproducible, especially with saline samples.

Cause: This is a classic symptom of chloride interference. Chloride ions are readily oxidized by dichromate under the acidic conditions of the COD test, leading to a positive interference and erroneously high COD readings.[4][5][6] For every milligram of chloride per liter, the COD can be artificially inflated by 0.226 mg/L.[4][6]

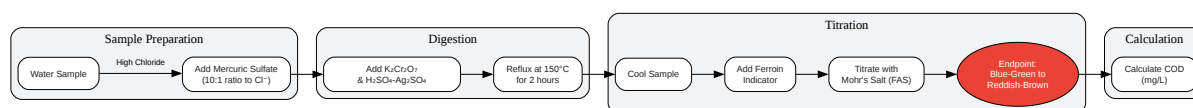
Solution: Masking Chlorides with Mercuric Sulfate

The standard and most effective method to mitigate chloride interference is to complex the chloride ions by adding mercuric sulfate (HgSO_4).[4][7] The mercuric ions react with chloride ions to form a stable, soluble mercuric chloride complex ($[\text{HgCl}_4]^{2-}$), which is not readily oxidized by dichromate.[8]

Protocol for Chloride Masking:

A general rule of thumb is to add mercuric sulfate in a 10:1 weight ratio to the chloride concentration ($\text{HgSO}_4:\text{Cl}^-$).[7][8] However, for highly saline samples, this ratio may need to be increased.[9][10]

Experimental Workflow for COD Analysis with Chloride Masking



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Caption: Workflow for COD analysis, including the chloride masking step.

Issue 2: My Mohr's salt (FAS) titrant seems to be unstable, leading to inconsistent titration results.

Cause: Ferrous ammonium sulfate solutions are susceptible to air oxidation, where Fe^{2+} is oxidized to Fe^{3+} . This reduces the effective concentration of the titrant, leading to underestimation of the excess dichromate and consequently, an overestimation of the COD value. The solution must be standardized daily against the primary standard potassium dichromate solution.[\[3\]](#)[\[5\]](#)[\[11\]](#)

Solution: Proper Preparation and Daily Standardization of Mohr's Salt Solution

To ensure the accuracy of your titrations, it is imperative to prepare the Mohr's salt solution correctly and standardize it before each use.

Protocol for Preparation of 0.25 N Standard Ferrous Ammonium Sulfate (Mohr's Salt) Solution:

- Dissolve: Accurately weigh 98 g of $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ and dissolve it in distilled water.[\[3\]](#)[\[5\]](#)
- Acidify: Add 20 mL of concentrated sulfuric acid (H_2SO_4).[\[3\]](#)[\[5\]](#) This is a critical step to prevent the hydrolysis of the ferrous salt.[\[12\]](#)[\[13\]](#)
- Dilute: Cool the solution and dilute it to 1 liter in a volumetric flask.[\[3\]](#)[\[5\]](#)
- Store: Store the solution in a dark bottle to minimize light-induced degradation.[\[11\]](#)

Protocol for Standardization of Mohr's Salt Solution:

- Pipette: Accurately pipette 25.0 mL of standard 0.25 N potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) solution into a 500 mL Erlenmeyer flask.[\[5\]](#)
- Dilute: Dilute with distilled water to approximately 250 mL.
- Acidify: Carefully add 20 mL of concentrated sulfuric acid and cool the mixture to room temperature.[\[5\]](#)

- Titrate: Add 10 drops of ferroin indicator and titrate with the prepared Mohr's salt solution until the sharp color change from blue-green to reddish-brown is observed.[\[5\]](#)
- Calculate Normality: Normality of FAS = (Volume of $K_2Cr_2O_7$ × Normality of $K_2Cr_2O_7$) / Volume of FAS used[\[5\]](#)

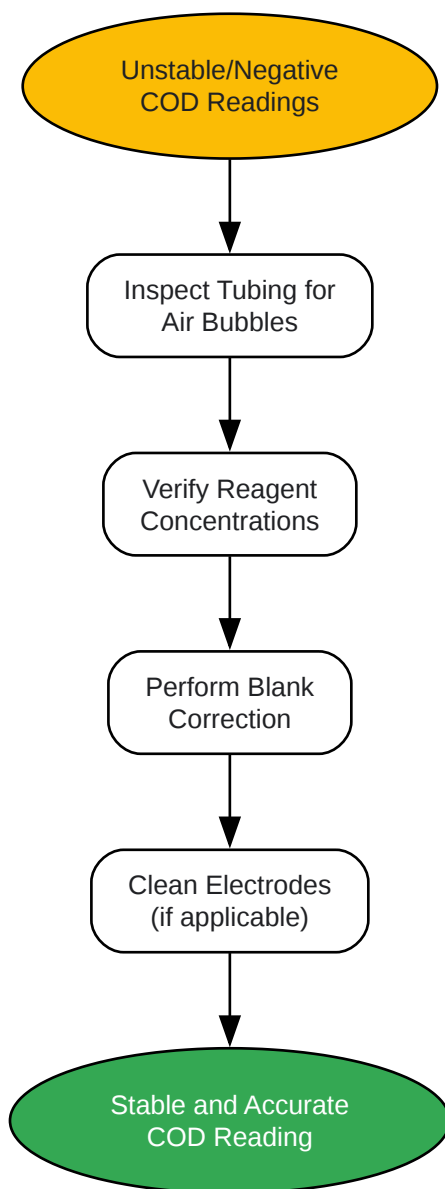
Issue 3: I am getting a negative drift or unstable readings on my COD analyzer.

Cause: Unstable readings or a negative drift can stem from several sources, including air bubbles in the tubing, incorrect reagent concentrations, or contaminated electrodes.[\[14\]](#) It could also be an issue with the blank correction.[\[14\]](#)

Solution: Systematic Troubleshooting of the COD Analyzer

- Check for Air Bubbles: Visually inspect all tubing for air bubbles and remove them.[\[14\]](#)
- Verify Reagent Concentrations: Ensure that the concentrations of your potassium dichromate and Mohr's salt solutions are correct and that the Mohr's salt has been recently standardized. [\[14\]](#)
- Perform Blank Correction: Always run a blank using distilled water in place of the sample, treating it with all the same reagents.[\[5\]](#)[\[11\]](#) This accounts for any residual organic matter in the reagents or glassware.
- Clean Electrodes: If using an electrochemical detection method, ensure the electrodes are clean and properly maintained according to the manufacturer's instructions.[\[14\]](#)

Logical Relationship of Troubleshooting Steps



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Caption: A systematic approach to troubleshooting unstable COD analyzer readings.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical COD of Potassium Hydrogen Phthalate (KHP)? A1: Potassium hydrogen phthalate (KHP) is often used as a standard to check the accuracy of the COD test. The theoretical COD of KHP is 1.176 mg O₂ per mg of KHP.[3] A standard solution of 425 mg of KHP dissolved in 1000 mL of distilled water has a theoretical COD of 500 µg O₂/mL.[3]

Q2: Can I reduce the amount of mercuric sulfate used if my chloride levels are low? A2: Yes, if the chloride concentration in your samples is negligible, the amount of mercuric sulfate can be reduced or even eliminated.^[2] However, for reporting purposes under regulatory guidelines like the EPA, all specified reagents must be used as directed.^[2]

Q3: Are there alternative methods to remove chloride interference without using mercury? A3: Yes, alternative methods exist, although they may have their own limitations. These include:

- Precipitation with Silver Nitrate (AgNO_3): This method precipitates chloride ions as silver chloride (AgCl).^{[7][10]} However, there is a risk of co-precipitation of organic matter, which can lead to lower COD results.^[15]
- Ion Exchange: Using an ion exchange resin can selectively remove chloride ions before analysis.^[7]
- Dilution: For samples with high chloride but low organic content, dilution can be a simple way to reduce chloride concentration.^[8] However, this may dilute the COD to a level that is difficult to detect accurately.^[7]

Q4: How should I handle the hazardous waste generated from COD analysis? A4: COD analysis generates hazardous waste containing mercury, hexavalent chromium, silver, and strong acids.^{[1][3]} It is crucial to follow all local and institutional guidelines for the proper disposal of this waste. Some closed reflux methods are designed to use smaller quantities of reagents, thereby generating less hazardous waste.^[3]

Quantitative Data Summary

Parameter	Reagent/Specification	Concentration/Value	Reference
Potassium Dichromate	$K_2Cr_2O_7$	0.25 N (0.04167 M)	[3][5]
Mohr's Salt (FAS)	$Fe(NH_4)_2(SO_4)_2 \cdot 6H_2O$	Approx. 0.25 N	[3][5]
Sulfuric Acid Reagent	H_2SO_4 with Ag_2SO_4	5.5 g Ag_2SO_4 / kg H_2SO_4	[3]
Ferriin Indicator	1,10-phenanthroline monohydrate & $FeSO_4 \cdot 7H_2O$	1.485 g & 0.695 g in 100 mL H_2O	[3]
Chloride Masking Ratio	$HgSO_4:Cl^-$	10:1 (w/w)	[5][7]
Reflux Temperature	150°C	[2]	
Reflux Time	2 hours	[2]	

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